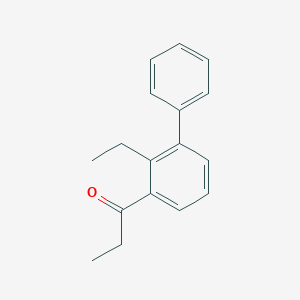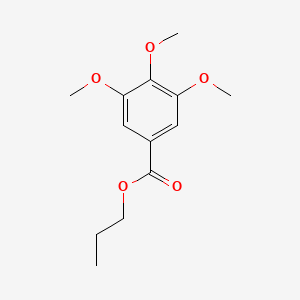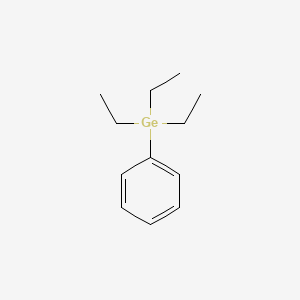![molecular formula C11H8N4S2 B14737895 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione CAS No. 5463-95-6](/img/structure/B14737895.png)
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring fused to a pyrimidine ring, with an aniline group attached. Its unique structure makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound, followed by cyclization with a formamide derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives.
科学研究应用
作用机制
The mechanism by which 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione exerts its effects often involves interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This mechanism is particularly relevant in its anticancer activity, as it can induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the functional groups attached.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a triazole ring fused to the pyrimidine ring, offering different biological activities.
Uniqueness
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
属性
CAS 编号 |
5463-95-6 |
|---|---|
分子式 |
C11H8N4S2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C11H8N4S2/c16-9-8-10(13-6-12-9)17-11(15-8)14-7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) |
InChI 键 |
NILOVPWVTIMRFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)N=CNC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


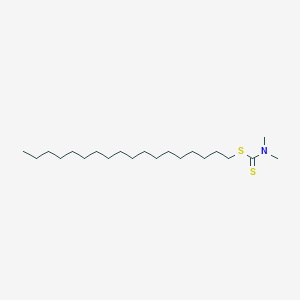
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


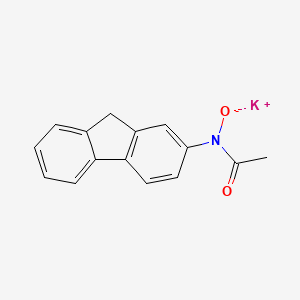
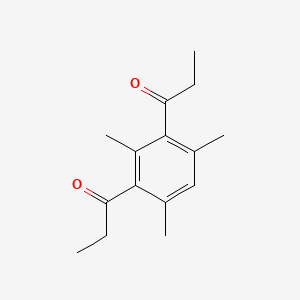

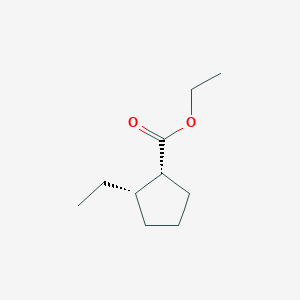
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

